molecular formula C23H23ClN4O2S B295754 (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295754
M. Wt: 455 g/mol
InChI Key: YWCWQAJXCMKCEG-GSLRTKOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a thiadiazolo[3,2-a]pyrimidin-7-one core

Preparation Methods

The synthesis of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then reacted with heptylamine and thiadiazolo[3,2-a]pyrimidin-7-one under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

(6Z)-6-{[5-(2-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-HEPTYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H23ClN4O2S

Molecular Weight

455 g/mol

IUPAC Name

(6Z)-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-heptyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H23ClN4O2S/c1-2-3-4-5-6-11-20-27-28-21(25)17(22(29)26-23(28)31-20)14-15-12-13-19(30-15)16-9-7-8-10-18(16)24/h7-10,12-14,25H,2-6,11H2,1H3/b17-14-,25-21?

InChI Key

YWCWQAJXCMKCEG-GSLRTKOCSA-N

SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1

Isomeric SMILES

CCCCCCCC1=NN2C(=N)/C(=C/C3=CC=C(O3)C4=CC=CC=C4Cl)/C(=O)N=C2S1

Canonical SMILES

CCCCCCCC1=NN2C(=N)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N=C2S1

Origin of Product

United States

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